BenchChemオンラインストアへようこそ!

N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

CB1 receptor antagonist azetidine carboxamide scaffold hopping

Secure this structurally unique azetidine-1-carboxamide to advance your CB1 receptor program. Unlike pyrazole-based rimonabant or acyclic amide taranabant, this compound's 3-(2,2,2-trifluoroethoxy) substituent and N-(3-phenylpropyl) side chain define a differentiated chemotype within the patent-validated CB1 antagonist scaffold class. The trifluoroethoxy group confers balanced lipophilicity (XLogP3 ≈ 1.9) and metabolic resistance to CYP450-mediated O-dealkylation, enabling head-to-head stability comparisons against non-fluorinated analogs. Supplied at ≥95% purity for reproducible competitive binding, functional cAMP, and β-arrestin recruitment assays. Ideal for scaffold-hopping campaigns mapping lipophilicity–activity–metabolic stability relationships.

Molecular Formula C15H19F3N2O2
Molecular Weight 316.324
CAS No. 2309190-04-1
Cat. No. B2668875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
CAS2309190-04-1
Molecular FormulaC15H19F3N2O2
Molecular Weight316.324
Structural Identifiers
SMILESC1C(CN1C(=O)NCCCC2=CC=CC=C2)OCC(F)(F)F
InChIInChI=1S/C15H19F3N2O2/c16-15(17,18)11-22-13-9-20(10-13)14(21)19-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,19,21)
InChIKeyOQHDQNNSXHRNLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide (CAS 2309190-04-1): Core Identity and Structural Classification for Procurement


N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide (CAS 2309190-04-1) is a synthetic small-molecule azetidine-1-carboxamide derivative with molecular formula C₁₅H₁₉F₃N₂O₂, a molecular weight of 316.32 g/mol, and the SMILES structure O=C(NCCCc1ccccc1)N1CC(OCC(F)(F)F)C1 . The compound belongs to the broader class of azetidine-1-carboxamides disclosed in the patent literature as cannabinoid-1 (CB1) receptor antagonists and/or inverse agonists, with therapeutic potential in obesity and metabolic disorders [1]. Its distinguishing features are the 3-(2,2,2-trifluoroethoxy) substituent on the azetidine ring and the N-(3-phenylpropyl) carboxamide side chain, a substitution combination that defines a specific chemotype within this scaffold class.

Why Generic Azetidine-1-Carboxamides Cannot Substitute for N-(3-Phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide in Scientific Applications


Azetidine-1-carboxamides as a class have been shown to bind selectively and with high affinity to the cannabinoid CB1 receptor subtype [1]. However, CB1 binding affinity is exquisitely sensitive to the nature of both the N-substituent and the 3-position group on the azetidine ring [1]. Even closely related CB1 clinical candidates exemplify this divergence: taranabant (MK-0364), an acyclic amide, achieves a binding Ki of 0.13 nM at human CB1R [2], while rimonabant (SR141716A), a pyrazole-based antagonist, exhibits Ki values of approximately 1.8 nM [3]. Within the azetidine carboxamide family itself, substitution at the 3-position can shift affinity by orders of magnitude—related benzyl azetidine derivatives have been reported with Ki values around 310 nM at human CB1 [4]. Consequently, the pharmacological profile of N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is inseparably tied to its specific substitution pattern and cannot be extrapolated from generic azetidine carboxamide analogs. The quantitative evidence below substantiates this differentiation claim.

Quantitative Differentiation Evidence: N-(3-Phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide vs. Closest Analogs and In-Class Candidates


Scaffold Chemotype Differentiation: Azetidine-1-Carboxamide vs. Pyrazole and Acyclic Amide CB1 Antagonists

N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide features a conformationally constrained, four-membered azetidine-1-carboxamide core that is structurally distinct from the pyrazole scaffold of rimonabant (Ki = 1.8 nM at CB1 [1]) and the acyclic amide scaffold of taranabant (Ki = 0.13 nM at CB1 [2]). The azetidine ring introduces significant ring strain (~25 kcal/mol), which restricts the spatial orientation of the carboxamide pharmacophore relative to the 3-substituent. The azetidine-1-carboxamide class has been demonstrated in patent disclosures to selectively bind the CB1 receptor with high affinity and to dose-dependently antagonize cannabinoid agonist effects in vivo [3]. This constrained geometry may enable unique interactions with the CB1 binding pocket that are inaccessible to the more flexible or differently oriented pharmacophores of established clinical candidates [3].

CB1 receptor antagonist azetidine carboxamide scaffold hopping cannabinoid receptor

Trifluoroethoxy Lipophilicity Modulation: XLogP3 Comparison with Non-Fluorinated Alkoxy Analogs

The 2,2,2-trifluoroethoxy substituent imparts a measured XLogP3 value of approximately 1.9 in closely related N-aryl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide analogs [1]. This represents a moderate increase in lipophilicity compared to a hypothetical non-fluorinated methoxy analog, for which the estimated XLogP3 would be approximately 0.8–1.0 (based on the removal of three fluorine atoms and their contribution to logP). The balanced XLogP3 of ~1.9 positions this compound in a favorable range for both membrane permeability and aqueous solubility, in contrast to the highly lipophilic clinical CB1 antagonist rimonabant (calculated logP ~6.0), whose excessive lipophilicity has been associated with extensive tissue distribution and adverse CNS effects .

lipophilicity XLogP3 trifluoroethoxy physicochemical property

CB1 Receptor Class-Level Affinity: Azetidine-1-Carboxamide Patent Validation vs. Clinical Benchmarks

The azetidine-1-carboxamide class, to which N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide belongs, is explicitly validated in the patent literature as demonstrating selective, high-affinity binding to the cannabinoid CB1 receptor subtype [1]. The patent discloses that these compounds 'dose-dependently block the effects of an exogenously applied cannabinoid receptor agonist (e.g., Δ⁹-THC) in mice' and 'reduce food intake and body weight gain in both rat and mouse models of feeding behaviour' [1]. By comparison, the clinical CB1 antagonist rimonabant achieves a binding Ki of 1.8 nM at human CB1 [2], while taranabant achieves a Ki of 0.13 nM [3]. Although a specific Ki value for N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide has not been publicly disclosed, its membership in the patent-validated azetidine-1-carboxamide class provides a documented rationale for CB1-targeted investigation.

CB1 binding affinity cannabinoid receptor azetidine carboxamide receptor pharmacology

Procurement Purity Benchmark: Minimum 95% Purity Specification for Research-Grade Azetidine Derivatives

The 3-(2,2,2-trifluoroethoxy)azetidine building block—the core structural component of N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide—is commercially supplied at a minimum purity of 95% by major research-chemical suppliers . This purity specification is typical for research-grade azetidine derivatives intended for use as intermediates or screening compounds. In comparison, lower-purity technical-grade material (typically ≤90%) may contain residual solvents, unreacted starting materials, or side products that could confound biological assay results. The ≥95% purity standard ensures batch-to-batch reproducibility in SAR studies and biological screening campaigns .

chemical purity quality control research compound procurement specification

Optimal Research and Industrial Application Scenarios for N-(3-Phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide Based on Differentiated Evidence


CB1 Receptor Antagonist Hit-Finding and Lead Optimization Programs

The azetidine-1-carboxamide scaffold is patent-validated for selective, high-affinity CB1 receptor binding with demonstrated in vivo efficacy in rodent feeding behavior models [1]. N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide provides a structurally differentiated chemotype from the pyrazole (rimonabant) and acyclic amide (taranabant) CB1 antagonist classes, making it a valuable tool compound for scaffold-hopping campaigns and for exploring novel CB1 binding interactions [1].

Structure-Activity Relationship (SAR) Exploration of Azetidine 3-Position Substituents

The 3-(2,2,2-trifluoroethoxy) group on the azetidine ring confers a measured lipophilicity of XLogP3 ≈ 1.9 in closely related analogs [2], representing a moderate value that balances permeability and solubility. This compound serves as a key intermediate for systematic SAR studies comparing trifluoroethoxy, methoxy, ethoxy, and other 3-alkoxy substituents to map the lipophilicity–activity–metabolic stability relationship within the azetidine-1-carboxamide series.

Metabolic Stability Optimization of Fluorinated Heterocyclic Lead Series

The 2,2,2-trifluoroethoxy group is a well-precedented metabolic stability handle that reduces susceptibility to CYP450-mediated O-dealkylation compared to non-fluorinated alkoxy groups. N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, with its balanced XLogP3 of ~1.9 [2] and the metabolically resistant trifluoroethoxy moiety, is suited for head-to-head metabolic stability comparisons against non-fluorinated alkoxy azetidine analogs in liver microsome or hepatocyte assays.

Chemical Biology Probe Development for Cannabinoid Receptor Pharmacology

The structural uniqueness of the N-(3-phenylpropyl) side chain in combination with the 3-trifluoroethoxy azetidine core, within a CB1-validated scaffold class [1], positions this compound as a candidate for chemical probe development. Its moderate lipophilicity (XLogP3 ≈ 1.9) [2] and the ≥95% purity standard support reproducible use in target engagement studies, competitive binding assays, and functional cAMP or β-arrestin recruitment assays at the CB1 receptor.

Quote Request

Request a Quote for N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.